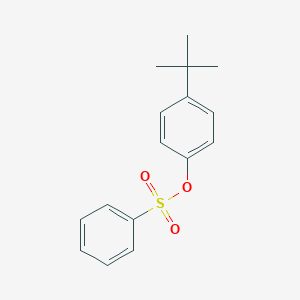
4-Tert-butylphenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenyl benzenesulfonate, also known as TBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonate ester that is commonly used as a surfactant in various industries, including pharmaceuticals, cosmetics, and food processing. In recent years, TBBS has been studied extensively for its potential use as a catalyst in organic synthesis, as well as its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-Tert-butylphenyl benzenesulfonate is not yet fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which promotes the formation of reactive intermediates in organic reactions. Additionally, this compound has been shown to have a high affinity for certain substrates, which may contribute to its catalytic activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels in animal studies, which suggests that it may be safe for human use. Additionally, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Tert-butylphenyl benzenesulfonate as a catalyst in organic synthesis is its high catalytic activity and selectivity. Additionally, this compound is relatively easy to synthesize and has a low cost, which makes it an attractive option for large-scale production. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its catalytic activity in certain reactions.
Orientations Futures
There are several potential future directions for research on 4-Tert-butylphenyl benzenesulfonate. One area of research is the development of new synthetic routes for this compound, which may improve its catalytic activity and selectivity. Additionally, this compound may have potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Tert-butylphenyl benzenesulfonate involves the reaction of p-tert-butylphenol with benzenesulfonyl chloride in the presence of a base catalyst, such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a high purity level. The synthesis of this compound is a relatively simple and cost-effective process, which makes it an attractive option for large-scale production.
Applications De Recherche Scientifique
4-Tert-butylphenyl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a catalyst in organic synthesis. This compound has been shown to be an effective catalyst for various reactions, including the synthesis of benzoxazoles and benzimidazoles. Additionally, this compound has been studied for its potential use in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C16H18O3S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) benzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)13-9-11-14(12-10-13)19-20(17,18)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Clé InChI |
GLHUQIUKLSAEEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
